molecular formula C19H15NO3 B6415838 4-(4-Benzyloxyphenyl)nicotinic acid CAS No. 1261908-76-2

4-(4-Benzyloxyphenyl)nicotinic acid

Cat. No.: B6415838
CAS No.: 1261908-76-2
M. Wt: 305.3 g/mol
InChI Key: KNFBCKRZQUIJQR-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)nicotinic acid is a chemical derivative of nicotinic acid (Niacin or Vitamin B3) designed for research applications. As a modified nicotinic acid compound, it is intended for investigative use in biochemical and pharmacological studies, particularly those exploring metabolic regulation and cardiovascular health. Nicotinic acid is a well-established pleiotropic lipid-modifying agent that has been used for decades to lower triglycerides, very low-density lipoprotein (VLDL)-cholesterol, and low-density lipoprotein (LDL)-cholesterol, while simultaneously raising high-density lipoprotein (HDL)-cholesterol levels . The lipid-lowering effects of nicotinic acid have been largely attributed to its agonist activity on the hydroxycarboxylic acid receptor 2 (HCA2), also known as the G-protein coupled receptor GPR109A . Activation of this receptor in adipose tissue inhibits hormone-sensitive lipase, leading to reduced free fatty acid (FFA) mobilization and a subsequent decrease in the substrate available for hepatic lipoprotein synthesis . Research suggests that derivatives of nicotinic acid, such as this compound, may hold value for scientists exploring more targeted mechanisms. These include the compound's potential effects on gene expression in key metabolic tissues like the liver, adipose tissue, and skeletal muscle . Studies on nicotinic acid have shown it can influence the expression of various genes, including those for diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, and the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in adipocyte differentiation and lipid metabolism . The benzyloxyphenyl moiety in its structure may influence its bioavailability, receptor binding affinity, or functional selectivity compared to the parent nicotinic acid molecule. This makes it a candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved efficacy and a reduced side-effect profile, particularly avoiding the common side effect of cutaneous flushing . Researchers may utilize this compound in vitro to probe its effects on lipid metabolism, cholesterol efflux, and inflammatory markers in relevant cell cultures, or in vivo to investigate its pharmacokinetics and overall metabolic impact in animal models of dyslipidemia and atherosclerosis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-12-20-11-10-17(18)15-6-8-16(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFBCKRZQUIJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692789
Record name 4-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-76-2
Record name 4-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)nicotinic acid typically involves the reaction of 4-benzyloxybenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Benzyloxyphenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to interact with biological membranes, potentially affecting various signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 4-Substituted Nicotinic Acids

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Features
4-(4-Benzyloxyphenyl)nicotinic acid Benzyloxyphenyl C₁₉H₁₅NO₃ 305.33 g/mol High hydrophobicity due to benzyloxy group; potential for enhanced membrane permeability.
4-Phenylnicotinic acid Phenyl C₁₂H₉NO₂ 199.21 g/mol Simpler structure; synthesized via organolithium addition to pyridyl-3-oxazolines .
4-(Trifluoromethyl)nicotinic acid Trifluoromethyl C₇H₄F₃NO₂ 191.11 g/mol Strong electron-withdrawing group; studied for crystallographic properties .
5-(4-Benzyloxyphenyl)nicotinic acid Benzyloxyphenyl (5-position) C₁₉H₁₅NO₃ 305.33 g/mol Structural isomer; positional differences may alter biological activity .

Physicochemical Properties

  • Crystallinity : Substituents like trifluoromethyl groups (in 4-(trifluoromethyl)nicotinic acid) favor dense crystal packing due to strong intermolecular interactions (e.g., C–F···H bonds) . In contrast, benzyloxy groups may introduce steric hindrance, leading to less ordered crystalline structures.

Q & A

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer : Administer the compound via oral or intravenous routes in rodent models. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Assess parameters like Cmax, T½, and bioavailability. Compare with prodrug derivatives (e.g., esterified forms) to enhance absorption .

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